4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside
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Overview
Description
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a remarkable biomedical compound that garners attention for its multifaceted applications in combating infectious diseases . With definitive antimicrobial prowess, this compound showcases promising prospects as an antibiotic agent .
Molecular Structure Analysis
The molecular formula of this compound is C20H24FNO9 . The IUPAC name is (2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-fluorophenoxy)oxan-2-yl]methyl acetate .Physical And Chemical Properties Analysis
The molecular weight of this compound is 441.4 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Glycosidase Inhibitors
4-Fluorophenyl derivatives, such as 4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside, have been studied for their potential as glycosidase inhibitors. These compounds offer a way to measure the activity of enzymes like N-acetyl-α-D-glucosaminidase through fluorometric methods, which are crucial in understanding various biological processes (Chow & Weissmann, 1981).
Enzyme Substrate Interactions
Research involving compounds like 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside provides insights into enzyme-substrate interactions. These studies contribute to our understanding of how enzymes like lysozyme interact with substrates, furthering our knowledge in biochemistry and molecular biology (Delmotte, Privat, & Monsigny, 1975).
Synthesis of Complex Molecules
The synthesis of complex molecules, like uridine derivatives, has been explored using starting materials similar to 4-Fluorophenyl derivatives. These synthetic pathways contribute significantly to the field of organic chemistry and the development of novel compounds for various applications (Thomas, Abbas, & Matta, 1988).
Crystal Structure Analysis
The crystal structure of compounds like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been determined, providing valuable information on molecular configurations and interactions. This is vital for the development of new materials and drugs (Peikow et al., 2006).
Chemical Synthesis Techniques
Advanced chemical synthesis techniques have been developed using derivatives of 4-Fluorophenyl compounds. These techniques are essential for creating complex molecular structures which have applications in various fields of chemistry and medicine (Warren et al., 1980).
Future Directions
Mechanism of Action
Target of Action
It is known that this compound has significant biomedical applications and shows definitive antimicrobial prowess , suggesting that its targets may be related to microbial cells.
Mode of Action
Its chemical architecture presents an unparalleled ability to selectively target menacing microorganisms , indicating that it may interact with specific components of these cells to exert its effects.
Biochemical Pathways
Given its antimicrobial properties , it can be inferred that it may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.
Result of Action
Given its antimicrobial properties , it can be inferred that it likely results in the inhibition or death of microbial cells.
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-fluorophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAKFCQVMGVNH-LASHMREHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside |
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